2-Benzylsulfanyl Moiety Confers Specific Cytotoxic Potency in Fused Pyrrolo[2,3-d]pyrimidine Series
In a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols, the unsubstituted 2-benzylthio derivative (3a) exhibited moderate but distinct cytotoxic activity against HCT-116 colorectal cancer cells. This activity was notably less potent than para-fluorobenzyl (3d) and ortho-bromo‑3,4-dimethoxybenzyl (3j) analogs on HCT-116 and A-549 lung cancer cell lines, respectively [1]. This demonstrates that the specific benzylthio substitution at the 2-position of the pyrimidine scaffold produces a quantifiable and tunable cytotoxic effect that is distinct from other aryl methylthio analogs.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 (HCT-116): 43.45 ± 2.10 µM (for compound 3a, 2-(benzylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a close fused analog) |
| Comparator Or Baseline | Compound 3d (p-fluorobenzyl analog): IC50 (HCT-116) = 8.65 ± 0.36 µM; Compound 3j (o-bromo‑3,4-dimethoxybenzyl analog): IC50 (A-549) = 2.21 ± 0.66 µM |
| Quantified Difference | The 2-benzylthio derivative is approximately 5-fold less potent than the p-fluorobenzyl analog on HCT-116 cells. |
| Conditions | MTT assay, HCT-116 (colorectal cancer) and A-549 (lung cancer) cell lines. |
Why This Matters
Procurement of the unsubstituted benzylthio compound is essential as a baseline control and SAR reference in the development of more potent, substituted 2-(arylmethylthio)pyrimidine anticancer agents.
- [1] Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols. Chemical Data Collections, 2018, 15-16, 223-228. View Source
